molecular formula C9H10ClNOS2 B3039470 O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate CAS No. 1092444-91-1

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate

Cat. No.: B3039470
CAS No.: 1092444-91-1
M. Wt: 247.8 g/mol
InChI Key: QZEYKDZIZXJDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate is an organic compound with the molecular formula C9H10ClNOS2 and a molecular weight of 247.7648 . This compound is characterized by the presence of a chloropyridine ring, an ethyl group, and a sulfanylmethanethioate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate typically involves the reaction of 2-chloropyridine with ethyl mercaptan and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .

Scientific Research Applications

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

O-ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEYKDZIZXJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Reactant of Route 2
Reactant of Route 2
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Reactant of Route 3
Reactant of Route 3
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Reactant of Route 4
Reactant of Route 4
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.